molecular formula C9H19N B13611567 1-Cyclopentyl-2-methylpropan-2-amine

1-Cyclopentyl-2-methylpropan-2-amine

Cat. No.: B13611567
M. Wt: 141.25 g/mol
InChI Key: COVILCVAOXSLGY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-methylpropan-2-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclopentane and is characterized by the presence of an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with 2-methylpropan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

1-Cyclopentyl-2-methylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various receptors and enzymes, modulating their activity. This compound may also influence neurotransmitter systems, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    Cyclopentylamine: A simpler analog with a similar cyclopentane structure but lacking the methyl group.

    2-Methylpropan-2-amine: A related compound with a similar amine group but without the cyclopentane ring.

Uniqueness: 1-Cyclopentyl-2-methylpropan-2-amine is unique due to its combination of a cyclopentane ring and a tertiary amine group, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-cyclopentyl-2-methylpropan-2-amine

InChI

InChI=1S/C9H19N/c1-9(2,10)7-8-5-3-4-6-8/h8H,3-7,10H2,1-2H3

InChI Key

COVILCVAOXSLGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCC1)N

Origin of Product

United States

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